![molecular formula C20H17FN4O2S B2673255 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1171552-12-7](/img/structure/B2673255.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study highlighted the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were analyzed for their structural properties and antioxidant activities. The research found that the ligands and their complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in developing antioxidant agents (K. Chkirate et al., 2019).
Insecticidal Properties
Another study focused on the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety. The research aimed at combating the cotton leafworm, Spodoptera littoralis, showing the compound's potential in agricultural pest control (A. Fadda et al., 2017).
Anti-inflammatory and Analgesic Activities
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and tested for anti-inflammatory and analgesic activities. Some derivatives showed significant activity, indicating the compound's relevance in developing new anti-inflammatory and analgesic drugs (K. Sunder et al., 2013).
Antitumor Activity
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from a related cyano-N-(thiazol-2-yl)acetamide precursor, was undertaken to investigate their antitumor activity. Some compounds displayed promising inhibitory effects on various cancer cell lines, highlighting the potential therapeutic applications of these derivatives in oncology (M. Albratty et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs explored their photophysical, photochemical, and thermochemical properties. The study assessed these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activity. Additionally, molecular docking studies were conducted to understand their interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating their potential in drug development and renewable energy applications (Y. Mary et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-6-1-3-8-17(15)27-14-19(26)25(13-12-24-11-5-10-22-24)20-23-16-7-2-4-9-18(16)28-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRLWPGWGJXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide |
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